Photochemical Fate Divergence: 2-Amino-6-azidopurine vs. 6-Azidopurine Ribonucleosides Under UV Irradiation
Under near-UV irradiation in aqueous aerobic conditions, the ribonucleoside of 2-amino-6-azidopurine undergoes efficient oxidation to 2-amino-6-nitro-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)purine, while under anaerobic conditions it undergoes photoreduction to 2,6-diamino-9-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)purine. In contrast, the ribonucleoside of 6-azidopurine (lacking the 2-NH₂ group) follows a fundamentally different pathway—purine ring expansion to an imidazole-fused 1,3,5-triazepinone nucleoside [1]. DFT calculations reveal that the 2-amino group increases spin density on the 6-nitreno intermediate, essentially eliminating the oxidation barrier that exists in 6-azidopurine (no 2-amino group), thereby explaining the striking divergence in photoproduct identity [1].
| Evidence Dimension | Photochemical reaction pathway and product identity under near-UV (aqueous, aerobic/anaerobic) |
|---|---|
| Target Compound Data | 2-Amino-6-azidopurine ribonucleoside: aerobic → 2-amino-6-nitropurine nucleoside; anaerobic → 2,6-diaminopurine nucleoside (photoreduction). Both pathways preserve the purine ring. |
| Comparator Or Baseline | 6-Azidopurine ribonucleoside (no 2-amino group): aerobic → imidazole-fused 1,3,5-triazepinone nucleoside (ring expansion) plus partial adenosine formation [2]. |
| Quantified Difference | Qualitative pathway switch: purine ring preserved vs. ring-expanded triazepinone. DFT-calculated oxidation barrier eliminated in the 2-amino-substituted nitrene intermediate. |
| Conditions | Near-UV irradiation of tri-O-acetyl-protected β-D-ribofuranosyl nucleosides in aqueous solution under aerobic and anaerobic atmospheres; product structures confirmed by UV, NMR, and HR ESI-TOF MS [1][2]. |
Why This Matters
For applications requiring photoactivatable purines that retain the purine core (e.g., photoaffinity probes targeting adenosine-recognizing enzymes), only the 2-amino-6-azido scaffold preserves the recognizable purine heterocycle after photolysis, whereas unsubstituted 6-azidopurine generates a structurally divergent triazepinone that may lose target binding affinity.
- [1] Komodziński K, Lepczyńska J, Ruszkowski P, Milecki J, Skalski B. Photochemistry of 6-amino-2-azido, 2-amino-6-azido and 2,6-diazido analogues of purine ribonucleosides in aqueous solutions. Photochem Photobiol Sci. 2014;13(3):563-573. doi:10.1039/c3pp50385b View Source
- [2] Komodziński K, Lepczyńska J, Milecki J, Skalski B. Photochemistry of 6-azidopurine ribonucleoside in aqueous solution. Tetrahedron Lett. 2012;53(18):2316-2318. doi:10.1016/j.tetlet.2012.02.094 View Source
